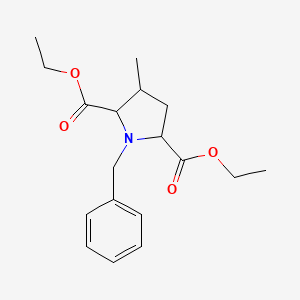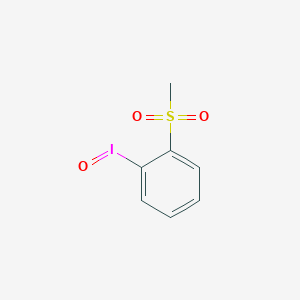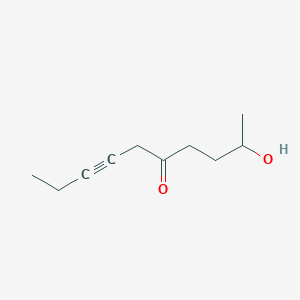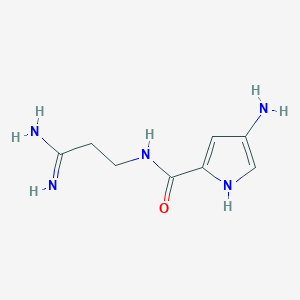
Diethyl 1-benzyl-3-methylpyrrolidine-2,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 1-benzyl-3-methylpyrrolidine-2,5-dicarboxylate is an organic compound belonging to the class of pyrrolidine derivatives This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with benzyl and methyl groups, and two ester functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 1-benzyl-3-methylpyrrolidine-2,5-dicarboxylate typically involves the reaction of appropriate pyrrolidine precursors with benzyl and methyl substituents. One common method involves the use of ethyl bromopyruvate and cysteine ethyl ester hydrochloride as starting materials. The reaction proceeds through a series of steps, including base-induced ring contraction and esterification, to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: Diethyl 1-benzyl-3-methylpyrrolidine-2,5-dicarboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ester groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, Grignard reagents.
Major Products Formed:
Oxidation: Sulfoxides, sulfonates.
Reduction: Alcohols, amines.
Substitution: Alkylated or arylated derivatives.
Aplicaciones Científicas De Investigación
Diethyl 1-benzyl-3-methylpyrrolidine-2,5-dicarboxylate has found applications in various scientific research fields:
Mecanismo De Acción
The mechanism of action of diethyl 1-benzyl-3-methylpyrrolidine-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological processes at the molecular level. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Diethyl pyrrole-2,5-dicarboxylate: A structurally related compound with similar ester functional groups.
Diethyl 1-benzyl-3,4-propylenedioxy-pyrrole-2,5-dicarboxylate: Another derivative with a different substitution pattern on the pyrrolidine ring.
Uniqueness: Diethyl 1-benzyl-3-methylpyrrolidine-2,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H25NO4 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
diethyl 1-benzyl-3-methylpyrrolidine-2,5-dicarboxylate |
InChI |
InChI=1S/C18H25NO4/c1-4-22-17(20)15-11-13(3)16(18(21)23-5-2)19(15)12-14-9-7-6-8-10-14/h6-10,13,15-16H,4-5,11-12H2,1-3H3 |
Clave InChI |
MKRMZGXHTIIPLR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC(C(N1CC2=CC=CC=C2)C(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2',3'-Dihydrospiro[cyclohexane-1,1'-indene]-5',7'-diol](/img/structure/B14321373.png)

![1-{[3-(Methylsulfanyl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14321381.png)
![2-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14321391.png)

![1,1'-[Ethene-1,1-diylbis(oxymethylene)]dibenzene](/img/structure/B14321398.png)

![2-{[tert-Butyl(dimethyl)silyl]oxy}pent-3-enenitrile](/img/structure/B14321407.png)


![5H-Pyridazino[4,5-b]indole, 1,4-bis(trifluoromethyl)-](/img/structure/B14321416.png)
![2-[(5-Chloro-2-methylphenyl)sulfanyl]-4-nitrobenzoic acid](/img/structure/B14321420.png)
![Methyl hydroxy[(methoxymethyl)peroxy]acetate](/img/structure/B14321427.png)

